5-Chloro-2-methyl-indol-1-ylamine
Description
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-2-methylindol-1-amine |
InChI |
InChI=1S/C9H9ClN2/c1-6-4-7-5-8(10)2-3-9(7)12(6)11/h2-5H,11H2,1H3 |
InChI Key |
MCAOHQMWBFXFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1N)C=CC(=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its antiproliferative activity against various cancer cell lines. Numerous studies have highlighted its efficacy as an inhibitor of key oncogenic pathways, particularly those involving mutant forms of the epidermal growth factor receptor (EGFR) and BRAF.
In Vitro Studies
In vitro assays have been conducted to evaluate the antiproliferative effects of 5-chloro-2-methyl-indol-1-ylamine derivatives on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | GI50 (nM) |
|---|---|---|---|
| 5f | A-549 | 0.12 | 29 |
| 5g | MCF-7 | 0.10 | 42 |
| 5c | Panc-1 | 0.08 | 35 |
| Reference (Erlotinib) | All | - | 33 |
These results indicate that certain derivatives possess superior antiproliferative activity compared to established treatments like erlotinib .
Antimicrobial Applications
Beyond anticancer properties, this compound has also been explored for its antimicrobial potential, particularly against resistant strains of bacteria.
Activity Against Methicillin-resistant Staphylococcus aureus (MRSA)
Research has shown that certain derivatives exhibit notable activity against MRSA, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL reported for some compounds . The presence of halogen substitutions on the indole structure has been correlated with enhanced antimicrobial efficacy.
Structure-Activity Relationships
The effectiveness of these compounds can often be linked to their structural characteristics:
| Compound Structure | MIC (µg/mL) | Notes |
|---|---|---|
| Halogenated Indole | ≤0.25 | High anti-MRSA activity |
| Non-halogens | ≥16 | Lower efficacy |
This table illustrates the importance of structural modifications in enhancing antimicrobial properties .
Case Studies
Several case studies have documented the successful synthesis and evaluation of various derivatives of this compound:
Synthesis and Evaluation
A study synthesized a series of analogs and assessed their biological activities across multiple cancer cell lines and microbial strains. The findings indicated that specific substitutions significantly improved both antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs of 5-Chloro-2-methyl-indol-1-ylamine, ranked by similarity scores (0.0–1.0 scale), include:
Key Observations :
- (5-Chloro-1H-indol-2-yl)methanamine (similarity score 0.98) shares the 5-Cl and 2-methyl groups but replaces the ethylamine side chain with a shorter methanamine group at position 2. This truncation reduces molecular weight (180.63 vs. 208.69) and may alter receptor-binding kinetics.
- 5-Chloro-2,3-dimethyl-1H-indole (score 0.88) lacks the ethylamine side chain entirely, featuring additional methyl groups at positions 2 and 3. This hydrophobicity difference could impact solubility and membrane permeability.
- 3-(5-Chloro-1H-indol-3-yl)propan-1-amine (score 0.83) retains the 5-Cl and ethylamine group but relocates the methyl group to position 3. This positional isomerism may influence steric interactions in biological systems.
Functional Group Modifications and Implications
- Amine Side Chain Variations: The ethylamine group in this compound contrasts with the methanamine in 17422-32-1. Ethylamine’s longer chain may enhance binding to G-protein-coupled receptors (GPCRs) via extended hydrogen-bonding networks.
Substituent Position Effects :
- Methyl groups at position 2 (as in the target compound) versus position 3 (as in 21109-01-3) alter electron distribution across the indole ring, modulating reactivity in electrophilic substitution reactions.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2-methyl-indol-1-ylamine, and how can purity be validated?
Synthetic routes typically involve indole core functionalization. A common approach is the alkylation of 5-chloroindole derivatives using methylating agents (e.g., methyl iodide) under basic conditions, followed by amine group introduction via nucleophilic substitution . For purity validation, use 1H/13C NMR to confirm structural integrity, high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC with UV detection (≥95% purity threshold) to quantify impurities .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. How should researchers address solubility challenges in biological assays?
Due to limited aqueous solubility, prepare stock solutions in DMSO (≤0.1% final concentration) or use co-solvents (e.g., PEG-400). Validate solubility via dynamic light scattering (DLS) or nephelometry to avoid false negatives in cell-based assays .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling) to identify optimal conditions .
- In-line analytics : Use FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell line passage number).
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Orthogonal assays : Compare results from fluorescence-based binding assays with SPR (surface plasmon resonance) for affinity validation .
Q. What methodologies are effective for impurity profiling and structural elucidation of degradation products?
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with receptors (e.g., serotonin receptors).
- QSAR models : Correlate substituent effects (e.g., Cl vs. F at position 5) with activity data to prioritize synthetic targets .
Methodological Best Practices
- Reproducibility : Document reaction parameters (e.g., stirring rate, drying time) in supplementary materials, adhering to Beilstein Journal guidelines .
- Data reporting : Include raw spectral data (NMR, HRMS) in supporting information, avoiding redundant textual descriptions .
- Safety protocols : Follow GHS guidelines for handling amines (e.g., PPE, fume hood use) and dispose of waste via certified vendors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
